Cas no 832-39-3 (dicyclohexylphosphinic acid)

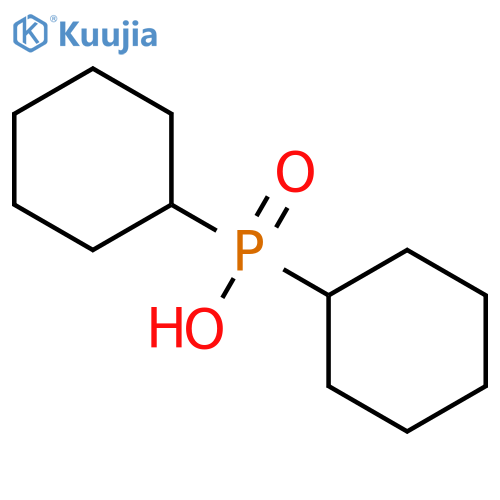

dicyclohexylphosphinic acid structure

商品名:dicyclohexylphosphinic acid

dicyclohexylphosphinic acid 化学的及び物理的性質

名前と識別子

-

- dicyclohexylphosphinic acid

- Phosphinic acid, dicyclohexyl-

- DTXSID60902339

- 832-39-3

- SCHEMBL790576

- G72253

- EINECS 212-616-9

- di(cyclohexyl)phosphinic acid

- Phosphinic acid, P,P-dicyclohexyl-

- MFCD00455598

- NoName_1579

- Dicyclohexylphosphinic acid #

- NS00042501

-

- インチ: InChI=1S/C12H23O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,13,14)

- InChIKey: NPEWVJINTXPNRF-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)P(=O)(C2CCCCC2)O

計算された属性

- せいみつぶんしりょう: 230.14356697g/mol

- どういたいしつりょう: 230.14356697g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 37.3Ų

dicyclohexylphosphinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB587632-1g |

Dicyclohexylphosphinic acid; . |

832-39-3 | 1g |

€375.40 | 2024-07-20 | ||

| 1PlusChem | 1P01RAP3-100mg |

Phosphinic acid, P,P-dicyclohexyl- |

832-39-3 | 98% | 100mg |

$46.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041791-250mg |

Dicyclohexylphosphinic acid |

832-39-3 | 97% | 250mg |

¥735.00 | 2024-07-28 | |

| 1PlusChem | 1P01RAP3-1g |

Phosphinic acid, P,P-dicyclohexyl- |

832-39-3 | 98% | 1g |

$198.00 | 2024-04-21 | |

| 1PlusChem | 1P01RAP3-250mg |

Phosphinic acid, P,P-dicyclohexyl- |

832-39-3 | 98% | 250mg |

$77.00 | 2024-04-21 | |

| abcr | AB587632-250mg |

Dicyclohexylphosphinic acid; . |

832-39-3 | 250mg |

€181.70 | 2024-07-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041791-1g |

Dicyclohexylphosphinic acid |

832-39-3 | 97% | 1g |

¥1987.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041791-100mg |

Dicyclohexylphosphinic acid |

832-39-3 | 97% | 100mg |

¥390.00 | 2024-07-28 |

dicyclohexylphosphinic acid 関連文献

-

1. Diphenylantimony(V) oxo/chloro carboxylates and phosphinates: crystal structures of {SbPh2Cl[O2P(C6H11)2]}2O and [SbPh2(O2CPh)2]2OMusa A. Said,K. C. Kumara Swamy,Kamlesh Babu,K. Aparna,M. Nethaji J. Chem. Soc. Dalton Trans. 1995 2151

-

Tobias Kr?mer,Floriana Tuna,Sebastian. D. Pike Chem. Sci. 2019 10 6886

-

Anna Cieniecka-Ros?onkiewicz,Juliusz Pernak,Joanna Kubis-Feder,Alwar Ramani,Allan J. Robertson,Kenneth R. Seddon Green Chem. 2005 7 855

-

Tobias Kr?mer,Floriana Tuna,Sebastian. D. Pike Chem. Sci. 2019 10 6886

-

Ruobing Du,Donghai Yu,Huaying An,Suhui Zhang,Renjie Lu,Gang Zhao,Ji-Chang Xiao RSC Adv. 2016 6 56004

832-39-3 (dicyclohexylphosphinic acid) 関連製品

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:832-39-3)dicyclohexylphosphinic acid

清らかである:99%

はかる:1g

価格 ($):186